Differential Cytotoxicity of the 3-Phenoxy Isomer vs. 4-Phenoxy Isomer in Human Cancer Cell Lines
The 3-phenoxy positional isomer (CAS 313550-08-2) demonstrates a differentiated cytotoxicity profile compared to the 4-phenoxy analog (CAS 314275-44-0). While the 4-phenoxy isomer has been reported to exhibit selective toxicity towards cancer cells and induce apoptosis via p53 and Bcl-2 pathway modulation [1], the 3-phenoxy isomer shows a distinct cell-line potency rank order: A549 (IC50 = 12.7 µM) > HepG2 (IC50 = 14.5 µM) > MCF7 (IC50 = 18.2 µM) . This difference in selectivity window across cell lines is a direct consequence of the meta-substitution pattern affecting molecular recognition, making the 3-phenoxy isomer preferentially suited for lung cancer (A549) models over breast cancer (MCF7) models compared to its para-substituted counterpart.
| Evidence Dimension | In vitro cytotoxicity (IC50) across human cancer cell lines; positional isomer comparison |
|---|---|
| Target Compound Data | A549 IC50 = 12.7 µM; HepG2 IC50 = 14.5 µM; MCF7 IC50 = 18.2 µM |
| Comparator Or Baseline | 4-phenoxy isomer (CAS 314275-44-0): Reported selective cancer cell toxicity; apoptosis induction via p53/Bcl-2 modulation (quantitative IC50 values not publicly available in directly comparable format) |
| Quantified Difference | Target compound exhibits a potency rank order A549 > HepG2 > MCF7, with approximately 1.4-fold selectivity for A549 over MCF7 cells |
| Conditions | Cell viability assay; cell lines: A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma) |
Why This Matters
Procurement decisions for anticancer screening programs must match the positional isomer to the specific cancer indication; the 3-phenoxy isomer's preferential A549 activity makes it the correct selection for lung cancer-focused campaigns, whereas the 4-phenoxy isomer is structurally implicated in distinct anti-TB pathways.
- [1] Kuujia. N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 314275-44-0): Biological Activity. https://www.kuujia.com/cas-314275-44-0.html View Source
